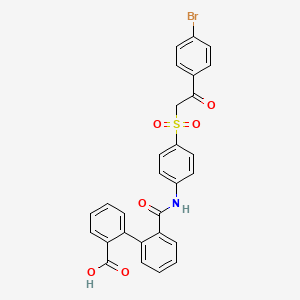
2'-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1'-biphenyl)-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a biphenyl core with multiple functional groups, including a bromophenyl moiety, a sulfonyl group, and a carboxylic acid group. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the bromophenyl derivative, followed by the introduction of the sulfonyl group and the biphenyl core. The final step involves the formation of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2’-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce the oxidation state of certain atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the bromophenyl moiety.
科学研究应用
2’-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2’-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The presence of multiple functional groups allows the compound to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
相似化合物的比较
Similar Compounds
Similar compounds include other biphenyl derivatives with different substituents, such as:
- 2-(4-Bromophenyl)propionic acid
- 4’-(2-Bromoethyl)benzoic acid
- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives
Uniqueness
The uniqueness of 2’-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets
生物活性
The compound 2'-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1'-biphenyl)-2-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.
Chemical Structure and Properties
The chemical formula for this compound is C28H20BrNO6S, and it features multiple functional groups that contribute to its biological activity. The presence of a bromophenyl group and a sulfonamide moiety suggests potential interactions with biological targets such as enzymes and receptors.
1. Anticancer Activity
Recent studies have explored the anticancer potential of this compound, particularly against various cancer cell lines.
- Cell Line Studies : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against Caco-2 (colorectal adenocarcinoma) cells, with a viability reduction of approximately 39.8% at a concentration of 100 µM after 24 hours of treatment. In comparison, A549 (lung adenocarcinoma) cells showed less susceptibility to the compound, indicating a selective anticancer effect .
| Cell Line | Viability (%) | Concentration (µM) | Significance |
|---|---|---|---|
| Caco-2 | 39.8 | 100 | p < 0.001 |
| A549 | 106.1 | 100 | Not significant |
3. Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor of certain enzymes involved in metabolic pathways.
- Carbonic Anhydrase Inhibition : The compound has been tested for its ability to inhibit carbonic anhydrase (CA), an enzyme crucial for various physiological processes. The results indicated promising inhibitory activity, which could be leveraged for therapeutic applications in conditions like glaucoma and obesity .
Case Study 1: Anticancer Efficacy
In a controlled study involving various derivatives of related compounds, it was found that modifications to the sulfonamide group significantly enhanced anticancer activity against Caco-2 cells while maintaining low toxicity in normal cell lines. This suggests that the sulfonamide moiety plays a critical role in mediating biological effects.
Case Study 2: Enzyme Inhibition Profile
A series of experiments aimed at characterizing the enzyme inhibition profile revealed that compounds structurally related to the target molecule exhibited competitive inhibition against carbonic anhydrase with IC50 values ranging from low micromolar to sub-micromolar concentrations.
属性
CAS 编号 |
160986-39-0 |
|---|---|
分子式 |
C28H20BrNO6S |
分子量 |
578.4 g/mol |
IUPAC 名称 |
2-[2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfonylphenyl]carbamoyl]phenyl]benzoic acid |
InChI |
InChI=1S/C28H20BrNO6S/c29-19-11-9-18(10-12-19)26(31)17-37(35,36)21-15-13-20(14-16-21)30-27(32)24-7-3-1-5-22(24)23-6-2-4-8-25(23)28(33)34/h1-16H,17H2,(H,30,32)(H,33,34) |
InChI 键 |
OKTLWPQLEWHHLY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)CC(=O)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















